![molecular formula C12H5ClO3 B12566592 Naphtho[2,3-b]furan-4,9-dione, 2-chloro- CAS No. 189763-10-8](/img/structure/B12566592.png)
Naphtho[2,3-b]furan-4,9-dione, 2-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphtho[2,3-b]furan-4,9-dione, 2-chloro- is a chemical compound that belongs to the class of naphthofuranquinones This compound is characterized by a fused ring structure consisting of a naphthalene ring and a furan ring, with a chlorine atom attached to the quinone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the efficient synthetic routes for Naphtho[2,3-b]furan-4,9-dione involves a palladium-catalyzed reverse hydrogenolysis process. This method entails the coupling of 2-hydroxy-1,4-naphthoquinones with olefins in the presence of commercially available palladium on carbon (Pd/C) as a catalyst. The reaction proceeds without the need for oxidants or hydrogen acceptors, making it an environmentally friendly approach .
Another method involves a visible-light-mediated [3+2] cycloaddition reaction. This approach uses visible light to drive the cycloaddition of naphthoquinones with suitable dienophiles, resulting in the formation of Naphtho[2,3-b]furan-4,9-dione derivatives. This method is notable for its excellent regioselectivity and functional group tolerance .
Industrial Production Methods
Industrial production of Naphtho[2,3-b]furan-4,9-dione, 2-chloro- typically involves large-scale application of the aforementioned synthetic routes. The use of palladium-catalyzed processes and visible-light-mediated reactions allows for efficient and scalable production of this compound, with minimal environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Naphtho[2,3-b]furan-4,9-dione, 2-chloro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace the chlorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthofuranquinones, hydroquinone derivatives, and other functionalized naphtho[2,3-b]furan-4,9-diones.
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in the synthesis of complex organic molecules and materials.
Industry: Naphtho[2,3-b]furan-4,9-dione derivatives are used in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of Naphtho[2,3-b]furan-4,9-dione, 2-chloro- involves its interaction with various molecular targets and pathways. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against cancer cells and other proliferative disorders . Additionally, the compound can inhibit specific enzymes and signaling pathways involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Naphtho[2,3-b]furan-4,9-dione, 2-chloro- can be compared with other similar compounds, such as:
Naphtho[2,3-b]thiophene-4,9-dione: This compound has a sulfur atom in place of the oxygen atom in the furan ring and exhibits similar redox properties and biological activities.
Naphtho[2,3-b]furan-4,9-dione: The parent compound without the chlorine substitution, which also shows significant biological activities and is used in similar applications.
The uniqueness of Naphtho[2,3-b]furan-4,9-dione, 2-chloro- lies in its specific substitution pattern, which can modulate its reactivity and biological activity, making it a valuable compound for targeted applications in research and industry.
Propriétés
Numéro CAS |
189763-10-8 |
|---|---|
Formule moléculaire |
C12H5ClO3 |
Poids moléculaire |
232.62 g/mol |
Nom IUPAC |
2-chlorobenzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C12H5ClO3/c13-9-5-8-10(14)6-3-1-2-4-7(6)11(15)12(8)16-9/h1-5H |
Clé InChI |
ISQBCDSRDBURHM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, 1,1-dimethylethyl ester](/img/structure/B12566517.png)
![Benzoic acid, 4-methoxy-, 2-[(phenylimino)methyl]phenyl ester](/img/structure/B12566518.png)
![[(Oct-2-yn-1-yl)sulfanyl]benzene](/img/structure/B12566526.png)
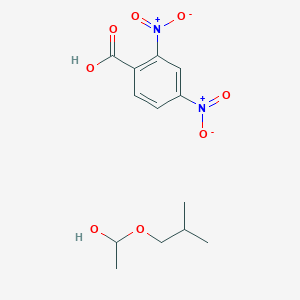
![Tributyl[4-(1,3-dioxolan-2-YL)buta-1,3-dien-1-YL]stannane](/img/structure/B12566530.png)
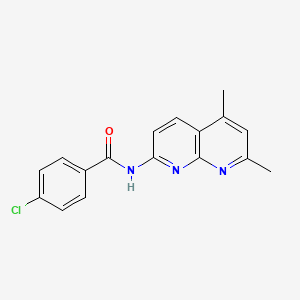
![Phosphonic acid, [[4-(methoxymethoxy)phenyl]methyl]-, diethyl ester](/img/structure/B12566543.png)


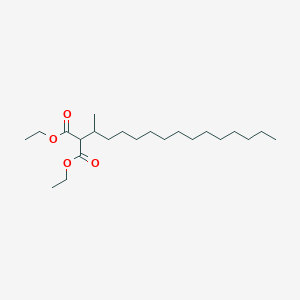
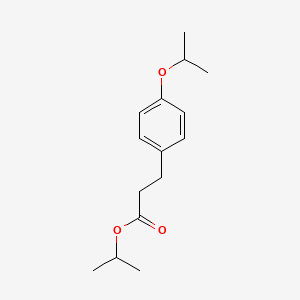
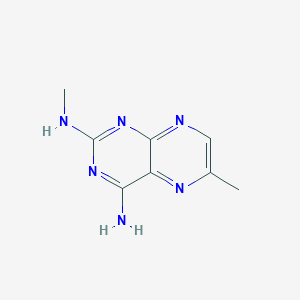

![3-Phenyl-4-[4-(methylsulfonyl)phenyl]-4-oxazoline-2-one](/img/structure/B12566598.png)
